molecular formula C13H12ClNO2S2 B2382906 N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034492-94-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2382906
CAS No.: 2034492-94-7
M. Wt: 313.81
InChI Key: YYMJCAJJIYLLNF-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chlorothiophene core linked to an ethyl chain bearing a 5-acetylthiophene moiety. Thiophene carboxamides are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, metabolic stability, and bioactivity .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c1-8(16)10-3-2-9(18-10)6-7-15-13(17)11-4-5-12(14)19-11/h2-5H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMJCAJJIYLLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves the condensation of 5-acetylthiophene-2-yl ethylamine with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its 5-chlorothiophene-2-carboxamide backbone and 5-acetylthiophene ethyl side chain . Key comparisons with related molecules include:

Table 1: Structural Features of Analogous Thiophene Carboxamides
Compound Name Core Structure Substituents/Modifications Molecular Weight Key Functional Groups Reference
Target Compound 5-Chlorothiophene-2-carboxamide 2-(5-Acetylthiophen-2-yl)ethyl group Not provided Amide, acetylthiophene, chloro -
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide (3) 5-Chlorothiophene-2-carboxamide 4-Acetylphenyl group Not provided Amide, acetylphenyl, chloro
N-(Carbamothioylamino)-5-chlorothiophene-2-carboxamide (18A) 5-Chlorothiophene-2-carboxamide Carbamothioylamino group Not provided Amide, thiourea, chloro
Compound 4e (Chalcone derivative) 5-Chlorothiophene-2-carboxamide 3-Bromophenyl acryloyl group 446.74 Amide, chalcone, bromophenyl, chloro
N-Ethyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentaneamide (10a) Thiophene-2-carboxamide Ethylpentaneamide, 3-hydroxyphenyl Not provided Amide, ketone, hydroxyl

Key Observations :

  • The absence of sulfur-rich substituents (e.g., thiourea in 18A) may reduce metal-binding capacity compared to thiosemicarbazides .
  • Compared to compound 10a, the target lacks a hydroxyl group but includes a chloro substituent, which could enhance lipophilicity and membrane permeability .

Key Observations :

  • The target compound’s synthesis likely mirrors and , employing EDC/HOBt or oxalyl chloride for activation .
  • Chalcone derivatives (e.g., 4e) require additional condensation steps with aldehydes, increasing synthetic complexity compared to the target compound .

Physicochemical and Spectroscopic Properties

Available data for analogous compounds highlight trends in melting points, solubility, and spectroscopic signatures:

Table 3: Physical and Spectroscopic Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) Solubility Trends Reference
Compound 4e 186–188 3352 (N–H), 1649 (C=O), 1531 (C=C) Likely polar aprotic solvents
Compound 18A Not provided Not reported Moderate in THF
Compound 10a Not provided Not reported Likely DCM-soluble

Key Observations :

  • The target compound’s acetyl and amide groups would exhibit IR peaks near 1649–1600 cm⁻¹ (C=O) and 3350 cm⁻¹ (N–H), similar to 4e .
  • The chloro substituent may lower solubility in polar solvents compared to hydroxyl-containing analogs like 10a .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring system, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H12ClNO2S\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}\text{O}_2\text{S}

Molecular Characteristics:

  • Molecular Weight: 281.75 g/mol
  • Melting Point: Data not available
  • Solubility: Soluble in organic solvents

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that related thiophene derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. These effects are often mediated through the inhibition of key signaling pathways such as the phosphoinositide 3-kinase/Akt/mTOR pathway .

Mechanism of Action:

  • Inhibition of Akt/mTOR Pathway: Similar compounds have been shown to repress Akt and mTOR activity, leading to reduced cell proliferation.
  • JNK Activation: The activation of c-Jun NH2-terminal kinase (JNK) has been implicated in mediating the antiproliferative effects, suggesting a complex interplay between different signaling pathways .

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain modifications to the thiophene structure can enhance antibacterial efficacy against various pathogens. For instance, 5-chlorothiophene derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Study 1: Anticancer Activity

In a study investigating the anticancer potential of thiophene derivatives, a series of compounds were synthesized and tested against PC-3 and MCF-7 cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through JNK pathway activation.

CompoundCell LineIC50 (µM)Mechanism
E1PC-315JNK activation
E1MCF-720Akt/mTOR inhibition

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of 5-chlorothiophene derivatives revealed promising results against Staphylococcus aureus and Escherichia coli.

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli64 µg/mL

Q & A

What are the critical steps in synthesizing N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis typically involves acid-amine coupling between 5-chlorothiophene-2-carboxylic acid and a substituted amine, followed by condensation or alkylation steps. Key optimizations include:

  • Catalyst selection : Use coupling agents like EDC/HOBt for amide bond formation to minimize racemization .
  • Temperature control : Reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C to enhance reaction rates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from by-products like unreacted starting materials .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Answer: Multi-technique validation is essential:

  • IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and methylene groups (δ 2.8–3.5 ppm) adjacent to the amide .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetylthiophene and chlorothiophene moieties .

How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

Answer: Standardized protocols include:

  • Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., K562 leukemia), with IC₅₀ calculations and apoptosis markers (caspase-3/7 activation) .
  • Control compounds : Compare with known inhibitors (e.g., imatinib for kinase activity) to contextualize potency .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer: SAR approaches include:

  • Substituent variation : Modify the acetylthiophene or chlorothiophene groups to assess steric/electronic effects on bioactivity .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like Abl kinase or bacterial enzymes .
  • Analog synthesis : Prepare derivatives with methoxy, nitro, or bromo substituents and compare activity profiles .

How can computational methods like DFT or molecular docking enhance understanding of this compound’s reactivity and target binding?

Answer:

  • DFT calculations : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites; MESP maps reveal charge distribution for reactivity insights .
  • Docking studies : Simulate binding to targets (e.g., Src/Abl kinases) using PDB structures (e.g., 1OPJ) to identify key hydrogen bonds or hydrophobic interactions .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal assays : Validate initial findings with alternative methods (e.g., flow cytometry for apoptosis if MTT results are ambiguous) .
  • Structural analogs : Test derivatives to isolate functional groups responsible for activity discrepancies .
  • Dose-response curves : Ensure data spans 3–4 log units to confirm reproducibility of IC₅₀ values .

What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : Store at –20°C in amber vials under argon to prevent hydrolysis or photodegradation .
  • Stability testing : Monitor purity via HPLC every 6 months; use C18 columns with acetonitrile/water (60:40) mobile phase .

What methodologies are recommended for identifying and characterizing synthetic by-products?

Answer:

  • TLC monitoring : Use silica plates with UV detection to track reaction progress and spot by-products early .
  • LC-MS/MS : Identify impurities via high-resolution mass spectrometry (e.g., Q-TOF) and tandem MS fragmentation .
  • NMR-guided isolation : Employ preparative HPLC to isolate by-products for structural elucidation .

How can scale-up challenges be addressed during gram-scale synthesis?

Answer:

  • Heat management : Use jacketed reactors for exothermic steps (e.g., acyl chloride formation) to avoid thermal degradation .
  • Solvent choice : Replace DMF with THF or toluene for easier post-reaction removal via rotary evaporation .
  • Catalyst recycling : Immobilize catalysts (e.g., polymer-supported EDC) to reduce costs .

What experimental approaches are used to study metabolic or environmental degradation pathways?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions and track degradation products .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess environmental impact .

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